![molecular formula C22H31N5O3 B2776932 N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 1049457-66-0](/img/structure/B2776932.png)
N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C22H31N5O3 and its molecular weight is 413.522. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide, also known by its CAS number 1049457-66-0, is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on receptor interactions, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H31N5O3 with a molecular weight of 413.5 g/mol. The structural components include:
- Ethoxyphenyl group : Contributes to lipophilicity and potential receptor interactions.
- Pyrrole moiety : Known for its role in various biological activities.
- Piperazine ring : Often associated with CNS activity.
1. Receptor Interaction
The compound has been studied for its interaction with various receptors, particularly dopamine receptors. In a study examining structure-activity relationships (SAR), it was found that modifications to the piperazine core and the aryl ether groups significantly influenced its affinity for dopamine receptors, specifically D3 and D2 receptors.
Compound ID | D3R Agonist Activity (EC50, nM) | D2R Agonist Activity (EC50, nM) | D2R Antagonist Activity (IC50, nM) |
---|---|---|---|
1 | 710 ± 150 | Inactive | 15,700 ± 3,000 |
2 | 278 ± 62 | Inactive | 9,000 ± 3,700 |
3 | 98 ± 21 | >100,000 | 6,800 ± 1,400 |
This table illustrates the varying degrees of receptor activity based on structural modifications .
2. Central Nervous System Effects
Research indicates that compounds similar to this compound exhibit significant effects on the central nervous system (CNS). For example, in locomotor activity tests in rodents, certain analogs demonstrated antidepressant-like effects without significant locomotion changes at varying doses . This suggests a potential therapeutic profile for mood disorders.
3. Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the bioavailability and metabolism of the compound. In a study involving rats:
- Intravenous administration : Half-life t1/2 was approximately 1.3 hours.
- Oral administration : t1/2 increased to about 2.6 hours with a bioavailability of approximately 35.6% .
These findings indicate that the compound may be suitable for further development as an oral medication.
Case Study 1: Antidepressant Potential
A recent study synthesized various derivatives of amphetamine-like compounds and assessed their potential as antidepressants. The results indicated that certain modifications led to enhanced serotonin transporter (SERT) inhibition and norepinephrine transporter (NET) affinity, which are critical pathways in mood regulation .
Case Study 2: Selectivity Profile
Another investigation focused on the selectivity of related compounds against multiple receptors associated with CNS disorders. The selectivity profile revealed moderate affinity for serotonin receptors while showing minimal interaction with other targets like NMDA receptors . This selectivity is essential for minimizing side effects and enhancing therapeutic efficacy.
Eigenschaften
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O3/c1-4-30-20-10-6-5-8-17(20)24-22(29)21(28)23-16-19(18-9-7-11-26(18)3)27-14-12-25(2)13-15-27/h5-11,19H,4,12-16H2,1-3H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZTXEYVAZASDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.